Allyltrimethylsilane
Overview
Description
Allyltrimethylsilane is a compound that has been extensively studied due to its utility in organic synthesis. It is a reagent used in various chemical reactions, particularly in the addition to aldehydes to form homoallylic alcohols, which are valuable intermediates in the synthesis of complex molecules.
Synthesis Analysis
The synthesis of allyltrimethylsilane derivatives can be achieved through different methods. For instance, 2-(trifluoromethyl)allyltrimethylsilane is prepared by the Grignard reaction of ethyl trifluoroacetate with (trimethylsilyl)methylmagnesium chloride, showcasing its potential as a building block for trifluoromethylated organic molecules . Another derivative, 2-trimethylsilylmethyl allyltrimethylsilane, is conveniently prepared from isobutene, allowing for the one-pot synthesis of functional methylene cycloalkanes and 4-methylene N-alkyl piperidines .
Molecular Structure Analysis
The molecular structure of allyltrimethylsilane and its derivatives can be complex, as evidenced by the structural elucidation of cyclic products obtained from reactions with methyl cyclopropyl ketones catalyzed by TiCl4. The stereochemistry of these compounds has been established using NMR and two-dimensional homonuclear shift correlation spectroscopy .
Chemical Reactions Analysis
Allyltrimethylsilane participates in a variety of chemical reactions. It can undergo allylation reactions with aldehydes, catalyzed by Sc(OTf)3, to give high yields of adducts, especially with electron-rich aromatic aldehydes . It can also be involved in intramolecular allyl-migration reactions catalyzed by aluminum chloride, leading to complex silacyclopentane derivatives . Furthermore, iron(III) chloride has been found to catalyze effective allylation reactions of aldehydes with allyltrimethylsilane, suitable for sterically hindered aliphatic aldehydes .
Physical and Chemical Properties Analysis
The physical and chemical properties of allyltrimethylsilane are influenced by its interactions with other compounds. For example, allyltrimethylsilane oxide undergoes regiospecific ring-opening with carboxylic acids, and the X-ray structures of the resulting hydroxy esters reveal significant lengthening of the C–O bond due to strong σ C–Si – σ* C–O interactions . Additionally, allyltrimethylsilane can be used in alkene carbosulphenylation and carboselenylation reactions, although the latter is less useful due to competing nucleophilic attack at selenium .
Scientific Research Applications
Synthesis of Homoallyl Ethers : Allyltrimethylsilane has been used in the synthesis of homoallyl ethers through the chemoselective allylation of acetals. This process is catalyzed by trimethylsilyl trifluoromethanesulfonate in ionic liquids, providing an environmentally friendly alternative to traditional solvents like dichloromethane (Zerth, Leonard, & Mohan, 2003).
Formation of Carbon-Carbon Bonds : The allylation of benzylic, allylic, and propargylic alcohols with allyltrimethylsilane is a powerful method for forming carbon-carbon bonds in organic synthesis. This technique is notable for its efficiency and the potential for further synthetic manipulations of the allylated compounds (Chaskar & Murugan, 2014).
Bismuth Triflate Catalyzed Reactions : Another application is in the bismuth triflate-catalyzed allylation of acetals, which efficiently produces homoallyl ethers at room temperature. This method is attractive due to the mild reaction conditions and low toxicity of bismuth salts, making it suitable for large-scale synthesis (Wieland, Zerth, & Mohan, 2002).
Iron(III) Chloride-Catalyzed Allylation : Iron(III) chloride catalyzes the allylation reactions of a variety of aldehydes with allyltrimethylsilane, yielding homoallyl alcohols. This method is particularly suitable for sterically hindered aliphatic aldehydes (Watahiki & Oriyama, 2002).
Cross-Metathesis Reactions : Allyltrimethylsilane shows high E-olefin selectivity in cross-metathesis reactions with homoallylic alcohols. This selectivity can be explained through a five-membered chelate intermediate (Engelhardt, Schmitt, & Taylor, 2001).
Safety And Hazards
Allyltrimethylsilane is highly flammable . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling Allyltrimethylsilane . It should be used only outdoors or in a well-ventilated area . It should be kept away from heat, sparks, open flames, and hot surfaces .
Future Directions
The homo- and co-polymerization of allyltrimethylsilane were conducted using syndiospecific (cat 1) and isospecific (cat 2) metallocene catalysts . The polymer obtained by a single-site catalyst, e.g., metallocene catalysts, demonstrated a higher performance . This suggests that there are potential future directions in the use of allyltrimethylsilane in polymerization reactions .
properties
IUPAC Name |
trimethyl(prop-2-enyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Si/c1-5-6-7(2,3)4/h5H,1,6H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWCXWRMUZYRPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
88266-74-4 | |
Record name | Silane, trimethyl-2-propen-1-yl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88266-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5061089 | |
Record name | Silane, trimethyl-2-propenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allyltrimethylsilane | |
CAS RN |
762-72-1 | |
Record name | Allyltrimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=762-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allyltrimethylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, trimethyl-2-propen-1-yl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, trimethyl-2-propenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyltrimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.003 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALLYLTRIMETHYLSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B84C337VF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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